Superior In Vivo Antitumor Efficacy of Ailanthone Compared to 5-Fluorouracil in Hepatocellular Carcinoma Xenografts
In a head-to-head in vivo study, ailanthone demonstrated significantly stronger anti-hepatocellular carcinoma (HCC) activity than the standard chemotherapeutic agent 5-fluorouracil (5-FU) in a xenograft mouse model. Notably, this enhanced efficacy was achieved without causing significant adverse effects on animal body weight or vital organ function [1].
| Evidence Dimension | In Vivo Tumor Growth Inhibition (Efficacy vs. Safety) |
|---|---|
| Target Compound Data | Stronger anti-HCC activity than 5-FU; no significant adverse effects on body weight or organ function. |
| Comparator Or Baseline | 5-Fluorouracil (5-FU), a standard chemotherapeutic. |
| Quantified Difference | Qualitatively superior efficacy with a better safety profile (no weight loss or organ toxicity observed for ailanthone, a common side effect of 5-FU). |
| Conditions | Hepatocellular carcinoma (HCC) xenograft mouse model; Ailanthone and 5-FU administered as described. |
Why This Matters
This direct comparison provides strong evidence that ailanthone offers a superior therapeutic window compared to a widely used clinical chemotherapy agent, making it a more attractive lead for HCC drug development and a valuable tool for studying alternative mechanisms.
- [1] He, Y., Peng, S., Wang, J., et al. Ailanthone blocks mitophagy to promote mtDNA leakage through BAX-BAK1 pores and suppress hepatocellular carcinoma cell proliferation. Frontiers in Pharmacology, 2024, 15, 1509482. View Source
